molecular formula C8H16O B150801 Cyclohexanemethanol, 2-methyl- CAS No. 2105-40-0

Cyclohexanemethanol, 2-methyl-

Cat. No. B150801
CAS RN: 2105-40-0
M. Wt: 128.21 g/mol
InChI Key: NIDINIHOPRFWFJ-UHFFFAOYSA-N
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Description

Cyclohexanemethanol, 2-methyl-, is a chemical compound that can be synthesized and modified through various chemical reactions. It is a derivative of cyclohexane, a saturated hydrocarbon, where a methanol group is substituted with a methyl group at the second position. This compound is of interest due to its potential applications in different chemical processes and its role as an intermediate in organic synthesis.

Synthesis Analysis

The synthesis of derivatives of cyclohexanemethanol can be achieved through different methods. For instance, methyl cyclohexanecarboxylate can be obtained by the carbonylation of cyclohexene in a methanol solution using palladium(II) chloride–triphenylphosphine as a catalyst . Another method involves the hydrocarbomethoxylation of cyclohexene using formic acid and methanol under conditions of phosphoric acid catalysis, leading to the formation of methyl esters of cyclohexanecarboxylic acid . Additionally, trans-4-(4'-methylphenyl)cyclohexylmethanol can be synthesized from 1-bromo-4-methylbenzene through a series of reactions including Grignard reaction, dehydration, catalytic hydrogenation, Wittig reaction, hydrolyzation, isomerization, and reduction .

Molecular Structure Analysis

The molecular structure of cyclohexanemethanol derivatives can be complex and diverse. For example, the structure of cyclohexanaminium 2-(methoxycarbonyl)-3,4,5,6-tetrabromobenzoate methanol solvate has been characterized by single crystal X-ray diffraction, revealing protonated N atoms in the cyclohexanamine molecule and specific dihedral angles between the methoxycarbonyl and carboxylate groups and the benzene ring . This detailed structural information is crucial for understanding the chemical behavior and potential applications of these compounds.

Chemical Reactions Analysis

Cyclohexanemethanol and its derivatives undergo various chemical reactions. Photosensitized oxygenation of the enol forms of 1,2-cyclohexanediones in methanol can lead to the formation of 5-oxoalkanoic acids and methyl 5-carboxyl-2-hydroxypentanoates . The synthesis of methyl-2,4-bis(cyclohexane)dispiro-1,2,3,4,4a,5,6,7-octahydro-(1H,3H)quinazoline-8-carbodithioate from cyclohexanone and carbon disulfide is another example of a chemical reaction involving cyclohexanemethanol derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexanemethanol derivatives are influenced by their molecular structure. For instance, the presence of substituents such as bromine atoms or methoxycarbonyl groups can significantly affect properties like density, melting point, and solubility . The study of these properties is essential for the practical application of these compounds in various industrial processes.

Scientific Research Applications

Coal Beneficiation

  • MCHM Transport and Fate in Coal Beneficiation : A study investigated the transport and fate of 4-Methyl cyclohexane methanol (MCHM) in coal beneficiation plants. It found that volatilization and sorption were significant mechanisms for removing MCHM from water. MCHM showed a high affinity for coal and tailings, indicating its containment within coal beneficiation plants under normal conditions, posing little threat to surface or groundwater (He, Noble, & Ziemkiewicz, 2015).

Adsorption Studies

  • Adsorption of Oxygenated Hydrocarbons on Activated Carbons : This research explored the adsorption of various oxygenated hydrocarbons, including methanol and ethanol, on activated carbons. The study highlighted the interactions between these hydrocarbons and the carbon surface, providing insights into the adsorption processes relevant to compounds like cyclohexanemethanol (Ghimbeu et al., 2010).

Catalytic Reactions

  • Catalytic Hydrocarbomethoxylation : A study focused on the catalytic reaction of cyclohexene hydrocarbomethoxylation leading to methyl cyclohexanecarboxylate formation. It revealed how temperature and methanol concentration influenced the kinetic order of the reaction, shedding light on the potential applications of such reactions in industrial processes involving cyclohexanemethanol (Sevostyanova & Batashev, 2019).

Combustion Chemistry

  • Methylcyclohexane Pyrolysis and Combustion : This research on methylcyclohexane's pyrolysis and combustion is vital for understanding the combustion chemistry of larger cycloalkanes and practical fuels. It provided insights into the species formed during these processes, including radicals and cyclic intermediates, relevant to cyclohexanemethanol derivatives (Wang et al., 2014).

Flotation Studies

  • Frother for Coal Flotation : A study compared methyl cyclohexanemethanol (MCHM) with methyl isobutyl carbinol (MIBC) as frothers in coal flotation. It found that MCHM was an effective alternative to MIBC, demonstrating its potential use in industrial applications requiring frothers (Park, Wang, & Wang, 2016).

Methylation Reactions

  • Direct N-monomethylation of Aromatic Primary Amines : This study presented a method for the direct N-monomethylation of aromatic primary amines using methanol. This reaction highlights the relevance of cyclohexanemethanol in synthetic chemistry, especially in the production of methylated compounds (Li et al., 2012).

Oxidation Studies

  • Selective Oxidation of Cyclohexane : Research on the oxidation of cyclohexane over mesoporous molecular sieves showed high substrate conversion and product selectivity. Such studies are crucial for understanding the oxidation processes of cyclohexane and its derivatives, like cyclohexanemethanol (Sakthivel & Selvam, 2002).

Future Directions

Cyclohexanemethanol can be used as a starting material for the synthesis of various compounds, indicating its potential for use in further chemical research and development5. However, the specific future directions for this compound are not specified in the search results.


Please note that this information is based on available resources and may not be fully comprehensive or up-to-date.


properties

IUPAC Name

(2-methylcyclohexyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-7-4-2-3-5-8(7)6-9/h7-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIDINIHOPRFWFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60273950
Record name 2-Methylcyclohexanemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60273950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohexanemethanol, 2-methyl-

CAS RN

2105-40-0
Record name Cyclohexanemethanol, 2-methyl-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexanemethanol, 2-methyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19178
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Record name 2-Methylcyclohexanemethanol
Source EPA DSSTox
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Record name (2-methylcyclohexyl)methanol
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Record name 2-Methylcyclohexanemethanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
V Procházka, J Šubrt - Collection of Czechoslovak Chemical …, 1976 - cccc.uochb.cas.cz
Catalysts have been found for direct synthesis of sodium hydride from the elements, at an elevated temperature and pressure, giving rise to sodium hydride with a large specific surface (…
Number of citations: 2 cccc.uochb.cas.cz
MH Rahman, PR Bhoi, A Saha, V Patil, S Adhikari - Energy, 2021 - Elsevier
The overall goal of this research was to study the effects of temperature and pine-to-HDPE ratios on the pyrolysis products. Catalytic co-pyrolysis of pine and HDPE was carried out in a …
Number of citations: 48 www.sciencedirect.com
C Cai, J Li, K Hirth, GW Huber, H Lou, JY Zhu - Chemsuschem, 2020 - Wiley Online Library
This study reports on a comparative study of acid hydrotropic fractionation (AHF) of birch wood using maleic acid (MA) and p‐toluenesulfonic acid (p‐TsOH). Under the same level of …
AM Magashi, U Abdulmalik - Bayero Journal of Pure and Applied Sciences, 2017 - ajol.info
The present investigation was carried out to characterize the chemical profile of the crude extract of stem bark of Adansonia digitata using GC-MS and HPLC analysis The plant stem …
Number of citations: 5 www.ajol.info
G Water By - Citeseer
1. BACKGROUND Produced water, which is created in an oil pumping process, is seawater contaminated with several toxic organic compounds. Ozonation is one of many methods that …
Number of citations: 2 citeseerx.ist.psu.edu
K Tong, YH Zhang, QH Song… - Applied Mechanics and …, 2012 - Trans Tech Publ
A field pilot test was conducted on a macro-electrolysis/biological filter with immobilized microorganism system (ME/I-BF) in the Liaohe oilfield, China to treat super heavy oil wastewater …
Number of citations: 3 www.scientific.net
KT Klasson, C Tsouris, SA Jones… - Petroleum …, 2002 - ozcon.co.uk
The focus of this study is the use of ozone or hydroxyl radicals to decrease the concentration of hexaneextractable hydrocarbons in produced water from crude oil extraction. Crude oil …
Number of citations: 29 www.ozcon.co.uk
HM Klötzer - hmkq.eu
Seit einiger Zeit erfreuen sich Methoden, bei denen hochleistungsfähige Trennverfahren mit ebensolchen Detektionsverfahren (GC-IR, LC-IR) gekoppelt werden, einer steigenden …
Number of citations: 0 www.hmkq.eu

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